molecular formula C7H3ClN2O6 B091040 4-Chloro-3,5-dinitrobenzoic acid CAS No. 118-97-8

4-Chloro-3,5-dinitrobenzoic acid

Cat. No.: B091040
CAS No.: 118-97-8
M. Wt: 246.56 g/mol
InChI Key: PCTFIHOVQYYAMH-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitrobenzoic acid (CDNBA) is a nitroaromatic compound characterized by a carboxylic acid group, two nitro substituents at the 3- and 5-positions, and a chlorine atom at the 4-position on the benzene ring. This structure confers unique physicochemical properties, including weak acidity (pKa ~2.36) , moderate solubility in organic solvents (e.g., 0.0342 mol/kg in methanol at 298 K) , and reactivity in nucleophilic substitution reactions (rate constant: 5.92 M⁻¹s⁻¹ for Cl⁻/HO⁻ exchange at 0.1 M ionic strength) . CDNBA has applications in co-crystallization studies , synthesis of paramagnetic chromophores , and chiral stationary phases (CSPs) for enantiomer separation . Its cytotoxicity in Tetrahymena pyriformis (EC₅₀ = 104.47 µM) and photo-enhanced toxicity under UV irradiation highlight its environmental and toxicological relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Chloro-3,5-dinitrobenzoic acid typically involves the nitration of 4-chlorobenzoic acid. The process is carried out by dissolving 4-chlorobenzoic acid in concentrated sulfuric acid and then adding potassium nitrate. The reaction mixture is heated to 125°C in a high-pressure flask for about 2 hours. After cooling, the mixture is poured onto ice to precipitate the product .

Industrial Production Methods:

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization from ethanol or a mixture of ethanol and water .

Chemical Reactions Analysis

Types of Reactions:

4-Chloro-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, water.

    Esterification: Methanol, sulfuric acid.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-3,5-dinitrobenzoic acid serves as an important intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the production of Lodoxamide, an antiallergic drug that stabilizes mast cells and is effective against allergic conjunctivitis. The synthesis process typically involves the nitration of 4-chlorobenzoic acid using concentrated sulfuric acid and potassium nitrate under controlled conditions .

Table 1: Synthesis of Lodoxamide from this compound

StepReagentsConditionsYield (%)
14-Chlorobenzoic acidH2SO4, KNO3 at 80°C89
2Intermediate purificationEthanol/water crystallizationVariable
3Final product formationReaction with other reagentsHigh

Environmental Applications

CDNBA has been studied for its physicochemical properties and toxicity, which are crucial for wastewater treatment applications. Research indicates that CDNBA can undergo photodegradation in aqueous solutions, primarily through hydroxyl radical reactions. This property makes it a candidate for advanced oxidation processes aimed at degrading pollutants in water systems .

Case Study: Photodegradation of CDNBA

A study examined the degradation kinetics of CDNBA in water under various conditions. Results showed that the compound's degradation rate increased with higher concentrations of hydroxyl radicals, indicating its potential for use in environmental remediation strategies.

Table 2: Photodegradation Rates of CDNBA

ConditionDegradation Rate (k)Half-life (t1/2)
Low radical concentration0.05 h^-113.86 hours
High radical concentration0.15 h^-14.62 hours

Recent studies have highlighted the antibacterial properties of CDNBA and its derivatives. These compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis or function .

Table 3: Antibacterial Activity of CDNBA Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
CDNBAStaphylococcus aureus39 µg/L
Copper complex with CDNBAEscherichia coli50 µg/L

Material Science Applications

In materials chemistry, CDNBA is used to synthesize coordination compounds that can serve as catalysts or functional materials. These compounds often display unique electronic properties due to their nitro groups, making them suitable for applications in sensors and electronic devices .

Case Study: Coordination Complexes

A series of coordination complexes involving CDNBA have been synthesized and characterized for their catalytic properties in organic reactions. These complexes demonstrated enhanced reactivity compared to their non-nitro counterparts.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dinitrobenzoic acid involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with proteins and enzymes, leading to their modification. This compound can also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Acidity and Solubility CDNBA’s acidity (pKa ~2.36) is stronger than 4-amino-3,5-dinitrobenzoic acid (ADBA, pKa = 4.00) due to the electron-withdrawing effect of chlorine and nitro groups, which stabilize the deprotonated form. However, ADBA exhibits higher hydrophilicity (Log P = -1.5) compared to CDNBA, likely due to the amino group’s electron-donating nature .

Table 1: Key Physicochemical Parameters

Compound pKa Log P Solubility (Methanol, mol/kg)
CDNBA ~2.36 N/A 0.0342
ADBA 4.00 -1.5 N/A
Picric Acid ~0.38 1.04 High
4-Chloro-3-nitrobenzoic acid ~2.8 N/A Moderate

Thermodynamics
The enthalpy of solution for CDNBA in water is 23.2 ± 2.5 kJ/mol, comparable to other nitroaromatics with similar substituent patterns .

Spectroscopic and Electronic Properties

CDNBA’s FT-IR spectra show characteristic nitro group vibrations at ~1530 cm⁻¹ and 1350 cm⁻¹, while its HOMO-LUMO gap (4.98 eV) reflects strong electron-withdrawing effects . In contrast, ADBA’s amino group reduces electron deficiency, shifting absorption maxima in UV-Vis spectra .

Biological Activity

4-Chloro-3,5-dinitrobenzoic acid (CDNBA) is a chlorinated nitroaromatic compound with significant biological activity and environmental implications. This article explores its physicochemical properties, toxicological effects, and potential applications in various fields, supported by data tables and relevant case studies.

  • Molecular Formula : C7_7H3_3ClN2_2O6_6
  • Molecular Weight : 246.56 g/mol
  • CAS Number : 118-97-8
  • Solubility : Slightly soluble in water at room temperature, exhibiting acid-base equilibrium behavior .

Toxicological Studies

CDNBA has been shown to exert cytotoxic effects on various biological systems. Key findings include:

  • Cytotoxicity in Tetrahymena pyriformis : Studies revealed that CDNBA has lethal effects on T. pyriformis, with a median effective concentration (EC50) of approximately 104.47 µM when buffered. In unbuffered conditions, concentrations as low as 101.4 µM resulted in 100% mortality within 60 minutes .
  • Photodegradation and Toxicity : Irradiation of CDNBA solutions increases toxicity due to the formation of more harmful intermediate products. This was demonstrated through assays that indicated a significant rise in cytotoxicity with prolonged exposure to UV light .

The primary mechanism through which CDNBA exerts its biological effects appears to involve the modification of amino groups in proteins. For instance:

  • Modification of Phospholipase A2 : Research indicated that treatment with CDNBA resulted in a substantial loss of activity (93% drop) in phospholipase A2 from Naja naja atra venom due to carboxydinitrophenylation of lysine residues .
  • Impact on K99 Fibrillae : Another study found that the modification of lysine residues in K99 fibrillae from enterotoxigenic Escherichia coli by CDNBA led to a loss of binding capacity to horse erythrocytes .

Ecotoxicological Implications

CDNBA's environmental impact is highlighted by its persistence and toxicity in aquatic systems. It has been shown to undergo dehalogenation in lake water, suggesting microbial degradation pathways that may mitigate its toxicity under certain conditions .

Toxicity Data Table

ParameterValue
Median Effective Concentration (EC50)104.47 µM (buffered)
Lethal Concentration (LC100)101.4 µM (unbuffered)
Cytotoxicity Assay Duration60 minutes
Photodegradation EffectIncreased toxicity over time

Case Studies

  • Environmental Toxicology : A study on the effects of CDNBA on aquatic microorganisms revealed significant growth inhibition at concentrations above 50 µM, emphasizing its potential ecological risks .
  • Wastewater Treatment : Research into advanced oxidation processes for treating wastewater containing CDNBA showed promising results for reducing its concentration and toxicity through photodegradation techniques .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 4-chloro-3,5-dinitrobenzoic acid, and how can reaction conditions be optimized?

  • Methodology : Nitration of 4-chlorobenzoic acid using concentrated sulfuric acid and potassium nitrate at 125°C yields the product with ~89% efficiency . Key parameters include maintaining stoichiometric excess of nitrating agents (e.g., KNO₃) and controlled temperature to avoid over-nitration. Post-synthesis purification via recrystallization from ethanol/water mixtures enhances purity .

Q. How can researchers address limited solubility data for this compound in organic solvents?

  • Methodology : Existing data (methanol and ethanenitrile at 298 K) are from a single study . To expand this, systematic solubility studies should vary solvents (e.g., alcohols, ethers, esters) and temperatures. Use techniques like gravimetric analysis or UV-Vis spectroscopy to quantify solubility. Cross-validate results with Hansen solubility parameters for predictive modeling .

Q. What are the best practices for purifying this compound?

  • Methodology : Recrystallization from ethanol/water (1:1 v/v) or benzene is effective . For trace impurities, column chromatography with silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) can resolve byproducts. Monitor purity via melting point (159–161°C) and HPLC .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodology : Use 1H^1H-NMR (DMSO-d6d_6 ) to confirm aromatic proton environments (δ 8.76 ppm for nitro-substituted protons) and 13C^{13}C-NMR to identify carbonyl (δ 163.61 ppm) and nitro groups. FT-IR detects characteristic C=O (1700–1680 cm1^{-1}) and NO2_2 (1530–1350 cm1^{-1}) stretches . For advanced analysis, employ high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M–H]^- at m/z 244.9607) .

Q. What computational approaches predict the reactivity and stability of this compound in aqueous environments?

  • Methodology : Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions affecting nitro group stability. Solvent effects are modeled using COSMO-RS .

Q. How should researchers handle contradictions in existing solubility or stability data?

  • Methodology : Replicate foundational studies (e.g., Chantooni and Kolthoff’s solubility measurements ) under controlled conditions. For stability, conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring. Use statistical tools (e.g., ANOVA) to assess inter-laboratory variability and identify systematic errors .

Q. What strategies enable derivatization of this compound for bioanalytical applications?

  • Methodology : The nitro groups facilitate reduction to amines for diazo coupling (e.g., with 4-amino-3,5-dinitrobenzoic acid to form chromogenic reagents). Optimize pH (8–10) and temperature (0–5°C) during diazotization to prevent premature decomposition. Validate derivatives via UV-Vis spectroscopy (λ~450–500 nm) .

Properties

IUPAC Name

4-chloro-3,5-dinitrobenzoic acid
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InChI

InChI=1S/C7H3ClN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12)
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InChI Key

PCTFIHOVQYYAMH-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H3ClN2O6
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DSSTOX Substance ID

DTXSID2059481
Record name Benzoic acid, 4-chloro-3,5-dinitro-
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Molecular Weight

246.56 g/mol
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Physical Description

Yellow crystalline powder; [Acros Organics MSDS]
Record name 4-Chloro-3,5-dinitrobenzoic acid
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Vapor Pressure

0.00000032 [mmHg]
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CAS No.

118-97-8
Record name 4-Chloro-3,5-dinitrobenzoic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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